Enhanced Urease Inhibition vs. Unsubstituted Analog
In a direct head-to-head comparison using the Berthelot colorimetric urease inhibition assay (pH 8.0, 37°C, 60 min incubation), 1-(3-Bromo-4-chlorobenzyl)thiourea exhibited an IC50 of 4.2 ± 0.3 µM, while the unsubstituted 1-benzylthiourea showed an IC50 of 10.5 ± 0.8 µM under identical conditions [1]. This represents a 2.5‑fold improvement in potency.
| Evidence Dimension | Jack bean urease inhibition (IC50) |
|---|---|
| Target Compound Data | 4.2 ± 0.3 µM |
| Comparator Or Baseline | 1-benzylthiourea: 10.5 ± 0.8 µM |
| Quantified Difference | 2.5-fold lower IC50 |
| Conditions | Berthelot colorimetric assay, pH 8.0, 37°C, 60 min, n=3 |
Why This Matters
For procurement targeting urease inhibition studies, this compound provides >2× potency at the same molar concentration, reducing required compound mass per assay.
- [1] Pervez, H., et al. (2017). Synthesis, crystal structure and urease inhibition studies of 1-(3-bromo-4-chlorobenzyl)-3-arylthioureas. Journal of Molecular Structure, 1141, 139-147. View Source
